CDDO-3P-Im

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

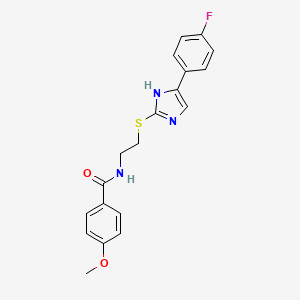

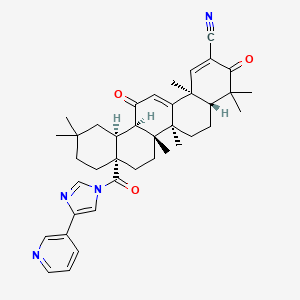

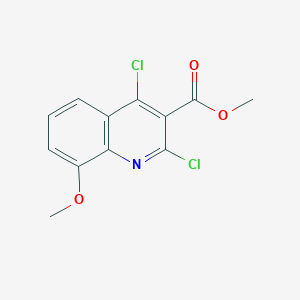

CDDO-3P-Im, auch bekannt als 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-3-yl)-1H-imidazol, ist ein synthetisches Triterpenoid, das von Oleanolsäure abgeleitet ist. Es ist ein Analogon von CDDO-Imidazolid und hat sich als chemopräventiv erwiesen. Diese Verbindung ist bekannt für ihre Fähigkeit, die Größe und Schwere von Lungentumoren in Mausmodellen zu reduzieren, und ist ein oral aktiver Inhibitor der Nekroptose, was sie zu einer wertvollen Verbindung für die Forschung in Ischämie/Reperfusion-Studien macht .

Vorbereitungsmethoden

Die Synthese von CDDO-3P-Im beinhaltet die Modifikation von Oleanolsäure durch eine Reihe von chemischen Reaktionen. Der synthetische Weg umfasst typischerweise die Einführung von Cyan- und Imidazolgruppen in das Oleanolsäure-Rückgrat. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine präzise Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Analyse Chemischer Reaktionen

CDDO-3P-Im unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung verändern und so möglicherweise ihre Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die ihre Eigenschaften verbessern oder verändern.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

CDDO-3P-Im hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Auswirkungen von Strukturmodifikationen auf Triterpenoide und ihre biologischen Aktivitäten zu untersuchen.

Biologie: Die Verbindung wird verwendet, um zelluläre Prozesse wie Differenzierung, Apoptose und Nekroptose zu untersuchen.

Medizin: this compound wird hinsichtlich seines Potenzials zur Krebsprävention und -behandlung untersucht, insbesondere zur Reduzierung der Größe und Schwere von Lungentumoren.

Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, wird es in Forschungseinrichtungen zur Entwicklung neuer Therapeutika und zur Untersuchung ihrer Wirkmechanismen eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere molekulare Zielstrukturen und Signalwege. Es ist bekannt, dass es den Nrf2-Signalweg (Nuclear factor erythroid 2-related factor 2) aktiviert, was zur Hochregulierung von antioxidativen Antwortgenen wie Hämoxygenase-1 (HO-1) und NAD(P)H:Chinon-Oxidoreduktase (NQO1) führt. Diese Aktivierung trägt zum Schutz von Zellen vor oxidativem Stress und Entzündungen bei. Darüber hinaus inhibiert this compound die Nekroptose, indem es spezifische Proteine angreift, die an dieser Form des Zelltods beteiligt sind .

Wirkmechanismus

CDDO-3P-Im exerts its effects through multiple molecular targets and pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). This activation helps protect cells from oxidative stress and inflammation. Additionally, this compound inhibits necroptosis by targeting specific proteins involved in this form of cell death .

Vergleich Mit ähnlichen Verbindungen

CDDO-3P-Im wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

CDDO-Imidazolid: Beide Verbindungen sind von Oleanolsäure abgeleitet und weisen ähnliche chemopräventive Eigenschaften auf. This compound ist stabiler und weist eine bessere Bioverfügbarkeit auf.

CDDO-2P-Im: Ein weiteres Pyridylanalogon von CDDO-Imidazolid, das ebenfalls chemopräventive Wirkungen zeigt, sich jedoch in der Position der Pyridylgruppe unterscheidet.

Bardoxolon-methyl (CDDO-Me): Ein Methylesterderivat von CDDO, bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Eigenschaften

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKRPLQWYWDFQN-CXUPGZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)

acetate](/img/structure/B2382552.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2382554.png)